molecular formula C7H16ClNO2 B2901979 Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) CAS No. 100869-06-5; 96386-92-4

Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1)

Cat. No.: B2901979
CAS No.: 100869-06-5; 96386-92-4
M. Wt: 181.66
InChI Key: NXVYPYHWONGEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1), also known as β-Homoleucine hydrochloride, is a β-amino acid with the molecular formula C7H15NO2·HCl. This compound is notable for its structural similarity to the more common α-amino acids, which are the building blocks of proteins. β-amino acids like 3-amino-5-methylhexanoic acid hydrochloride have unique properties that make them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-methylhexanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of 3-amino-5-methylhexanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of β-peptides and other complex molecules.

    Biology: Studied for its role in protein folding and stability due to its unique β-amino acid structure.

    Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and neuroprotective properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-5-methylhexanoic acid hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) is unique due to its β-amino acid structure, which imparts stability against metabolic degradation and proteolytic enzymes. This makes it particularly valuable in the design of stable peptides and therapeutic agents .

Properties

IUPAC Name

3-amino-5-methylhexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVYPYHWONGEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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